molecular formula C16H16BrN5 B14227038 1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)- CAS No. 596824-38-3

1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-

Cat. No.: B14227038
CAS No.: 596824-38-3
M. Wt: 358.24 g/mol
InChI Key: YKALSAFWGKGKLO-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolo-pyridazine core, which is known for its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with brominated aromatic compounds under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity. For instance, a bimetallic copper and zinc-catalyzed oxidative cycloaddition has been reported as an efficient method for synthesizing triazolo-pyridazine derivatives .

Chemical Reactions Analysis

1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazolo-pyridazine derivatives with potential biological activities .

Scientific Research Applications

1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)- has been extensively studied for its applications in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and leading to downstream effects on cellular functions .

Comparison with Similar Compounds

1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)- can be compared with other similar compounds, such as:

The uniqueness of 1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

596824-38-3

Molecular Formula

C16H16BrN5

Molecular Weight

358.24 g/mol

IUPAC Name

3-(3-bromophenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H16BrN5/c17-13-6-4-5-12(11-13)16-19-18-14-7-8-15(20-22(14)16)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2

InChI Key

YKALSAFWGKGKLO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)Br)C=C2

Origin of Product

United States

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